molecular formula C25H28N2O2 B077000 Cinperene CAS No. 14796-24-8

Cinperene

Cat. No.: B077000
CAS No.: 14796-24-8
M. Wt: 388.5 g/mol
InChI Key: VCMZUKHJKLNFPH-JXMROGBWSA-N
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Description

Safety and Hazards

When handling Cinperene, one should avoid dust formation, avoid breathing mist, gas or vapours, and avoid contacting with skin and eye . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation and remove all sources of ignition .

Mechanism of Action

Target of Action

Cinperene, also known as R5046, is an atropine-like agent . Atropine is a competitive antagonist for the muscarinic acetylcholine receptor, which is related to the parasympathetic nervous system. Therefore, it can be inferred that this compound’s primary targets could be the muscarinic acetylcholine receptors.

Mode of Action

As an atropine-like agent, this compound likely interacts with its targets by blocking the action of acetylcholine, a neurotransmitter that transmits signals in the nervous system . By doing so, this compound can inhibit the parasympathetic nerve impulses, which are responsible for activities that occur when the body is at rest, including salivation and lacrimation .

Pharmacokinetics

It is metabolized in the liver and excreted via the kidneys .

Result of Action

This compound can block pilocarpine-induced lacrimation and salivation . This suggests that this compound may have a drying effect on the body, reducing the production of certain bodily fluids. This could potentially be used to treat conditions where there is an overproduction of these fluids.

Biochemical Analysis

Biochemical Properties

Cinperene interacts with various biomolecules in biochemical reactions. It is known to block the effects of pilocarpine, a muscarinic receptor agonist This suggests that this compound may interact with muscarinic receptors, potentially acting as an antagonist

Cellular Effects

The cellular effects of this compound are primarily related to its ability to block pilocarpine-induced lacrimation and salivation This suggests that this compound may influence cell function by modulating the activity of muscarinic receptors

Molecular Mechanism

The molecular mechanism of this compound’s action is likely related to its atropine-like activity. It may exert its effects at the molecular level by binding to muscarinic receptors and inhibiting their activation by pilocarpine This could lead to changes in gene expression and cellular responses

Preparation Methods

Synthetic Routes and Reaction Conditions: Cinperene can be synthesized through a series of chemical reactions involving the formation of its core structure and subsequent functionalization. The detailed synthetic route involves the use of specific reagents and catalysts under controlled conditions to achieve the desired product .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as reaction monitoring, purification, and quality control to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: Cinperene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

Cinperene has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and studies.

    Biology: Studied for its effects on biological systems, particularly its anticholinergic properties.

    Medicine: Investigated for potential therapeutic uses, such as in the treatment of conditions involving excessive salivation and lacrimation.

    Industry: Used in the production of pharmaceuticals and other chemical products.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific molecular structure and its ability to block pilocarpine-induced lacrimation and salivation at submydriatic dose levels. This makes it particularly useful in research focused on anticholinergic agents and their effects .

Properties

IUPAC Name

3-phenyl-3-[1-[(E)-3-phenylprop-2-enyl]piperidin-4-yl]piperidine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O2/c28-23-13-16-25(24(29)26-23,21-11-5-2-6-12-21)22-14-18-27(19-15-22)17-7-10-20-8-3-1-4-9-20/h1-12,22H,13-19H2,(H,26,28,29)/b10-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCMZUKHJKLNFPH-JXMROGBWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2(CCC(=O)NC2=O)C3=CC=CC=C3)CC=CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1C2(CCC(=O)NC2=O)C3=CC=CC=C3)C/C=C/C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601016892
Record name Cinperene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601016892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14796-24-8
Record name Cinperene [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014796248
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cinperene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601016892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CINPERENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11V66TN8RO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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